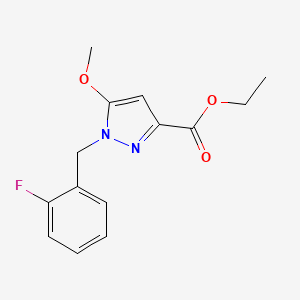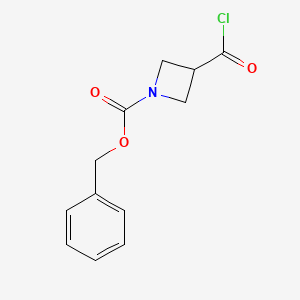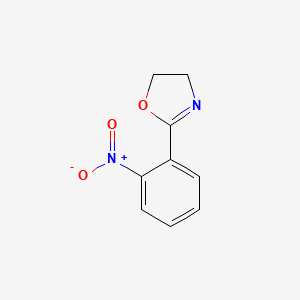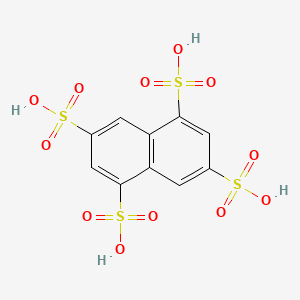![molecular formula C15H22N2 B8518413 1-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-N-methylpiperidin-4-amine](/img/structure/B8518413.png)
1-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-N-methylpiperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-bicyclo[420]octa-1,3,5-trienylmethyl)-N-methylpiperidin-4-amine is a complex organic compound that features a benzocyclobutene core linked to a piperidine ring through a methylaminomethyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-N-methylpiperidin-4-amine typically involves the cyclization of N,N-di(2-chloroethyl)methylamine with aqueous hydrazine . The process begins with the chlorination of methyldiethanolamine using thionyl chloride, followed by cyclization in the presence of aqueous hydrazine to form the desired product .
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-N-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-N-methylpiperidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on various enzymes and receptors, modulating their activity and leading to physiological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
- 4-(4-Methylpiperidin-1-yl)aniline
- 4-[(1-Methylpiperidin-4-yl)oxy]aniline
Comparison: 1-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-N-methylpiperidin-4-amine is unique due to its benzocyclobutene core, which imparts distinct chemical and physical properties compared to other piperidine derivatives. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C15H22N2 |
|---|---|
Molekulargewicht |
230.35 g/mol |
IUPAC-Name |
1-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C15H22N2/c1-16-14-6-8-17(9-7-14)11-13-10-12-4-2-3-5-15(12)13/h2-5,13-14,16H,6-11H2,1H3 |
InChI-Schlüssel |
QZUKGWJBDFFBAC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CCN(CC1)CC2CC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4'-(Hexyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B8518341.png)


![[1-(3-Trimethylsilanyl-prop-2-ynyl)-cyclopropyl]-methanol](/img/structure/B8518362.png)



![1-[(6-chloro(2H,4H-benzo[e]1,3-dioxin-8-yl))methoxy]-2-nitrobenzene](/img/structure/B8518388.png)
![Ethyl 6-[(prop-2-en-1-yl)oxy]-1H-indole-2-carboxylate](/img/structure/B8518399.png)

![2-{5-[(Morpholin-4-yl)methyl]thiophen-2-yl}-5-nitro-1,3-benzoxazole](/img/structure/B8518405.png)
![2-p-Tolylbenzo[d]thiazol-5-amine](/img/structure/B8518423.png)
![Methyl 2-methyl-3h-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B8518437.png)
